molecular formula C14H19ClN2O4S B11236571 7-chloro-5-(methylsulfonyl)-N-(propan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-5-(methylsulfonyl)-N-(propan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11236571
M. Wt: 346.8 g/mol
InChI Key: IGPCJMLJUMJFCM-UHFFFAOYSA-N
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Description

7-Chloro-5-methanesulfonyl-N-(propan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of functional groups such as chloro, methanesulfonyl, and carboxamide further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methanesulfonyl-N-(propan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Methanesulfonylation: The methanesulfonyl group is introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with isopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-5-methanesulfonyl-N-(propan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be studied for its effects on specific enzymes, receptors, or pathways, with the aim of developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-chloro-5-methanesulfonyl-N-(propan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is not fully understood. its structural features suggest it may interact with specific molecular targets such as enzymes or receptors. The chloro and methanesulfonyl groups may enhance its binding affinity and specificity, while the carboxamide group could play a role in its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine: Lacks the carboxamide and isopropyl groups.

    5-Methanesulfonyl-N-(propan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the chloro group.

    7-Chloro-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the methanesulfonyl and isopropyl groups.

Uniqueness

The presence of all these functional groups in 7-chloro-5-methanesulfonyl-N-(propan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide makes it unique. Each group contributes to its chemical reactivity, potential biological activity, and overall versatility in various applications.

Properties

Molecular Formula

C14H19ClN2O4S

Molecular Weight

346.8 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-propan-2-yl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C14H19ClN2O4S/c1-9(2)16-14(18)13-6-7-17(22(3,19)20)11-8-10(15)4-5-12(11)21-13/h4-5,8-9,13H,6-7H2,1-3H3,(H,16,18)

InChI Key

IGPCJMLJUMJFCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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